molecular formula C14H9NO B072303 4-Benzoylbenzonitrile CAS No. 1503-49-7

4-Benzoylbenzonitrile

Cat. No. B072303
CAS RN: 1503-49-7
M. Wt: 207.23 g/mol
InChI Key: YSZWJJANSNFQMM-UHFFFAOYSA-N
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Description

4-Benzoylbenzonitrile is an organic compound that has attracted attention in various fields of chemistry due to its versatile chemical structure, which allows for a wide range of chemical reactions and applications. Its molecular framework consists of a benzoyl group attached to a benzonitrile moiety, making it an interesting candidate for studies in molecular design, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of 4-Benzoylbenzonitrile derivatives can involve various strategies, including the palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to a range of 2-aminobenzophenones with moderate to excellent yields. This process exhibits broad scope and high functional group tolerance, indicating the versatility of 4-Benzoylbenzonitrile in synthetic chemistry (Chen, Ye, & Su, 2014).

Molecular Structure Analysis

The crystal and molecular structure of derivatives such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile have been extensively studied. X-ray diffraction data reveal that these compounds can crystallize in specific space groups with detailed geometric parameters, highlighting the molecular complexity and the potential for forming stable structures through intermolecular hydrogen bonding (Korkusuz, Şahin, & Yildirim, 2012).

Chemical Reactions and Properties

4-Benzoylbenzonitrile and its derivatives participate in various chemical reactions, including the formation of complex heterocyclic compounds through multi-component condensations. These reactions often result in the synthesis of compounds with significant biological and catalytic activities, demonstrating the chemical reactivity and utility of the 4-Benzoylbenzonitrile skeleton in organic synthesis and material science applications.

Physical Properties Analysis

The physical properties of 4-Benzoylbenzonitrile derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceutical chemistry. These properties can be influenced by the molecular structure, the presence of functional groups, and the nature of intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

4-Benzoylbenzonitrile exhibits a range of chemical properties, including the ability to form stable complexes with metals, engage in hydrogen bonding, and participate in photochemical reactions. These properties are essential for its application in catalysis, materials science, and as a building block in organic synthesis. Its chemical behavior in reactions, such as photo-oxidation of sulfides, highlights its potential as a catalyst and photosensitizer (Pigot, Arbitre, Martínez, & Lacombe, 2004).

Scientific Research Applications

  • Mesomorphic Properties of Derivatives : 4-Benzoylaminobenzonitrile derivatives exhibit higher transition temperatures than the parent compound due to intramolecular hydrogen bonding, which restricts rotation around the N-benzonitrile bond. This results in a flat molecular structure that influences mesomorphic properties, relevant for materials science applications (Hashimoto, Ujiie, & Mori, 2003).

  • Anticancer Activity : A family of compounds including various benzonitrile derivatives, such as 4-bromobenzonitrile, showed potent anticancer activity against breast and colorectal cancer cells. The study highlights the potential of these compounds in developing new cancer treatments (Pilon et al., 2020).

  • Corrosion Inhibition of Mild Steel : Benzonitrile derivatives are effective corrosion inhibitors for mild steel in acidic solutions. Their efficacy is explained by the adsorption of these compounds on the steel surface, influenced by the molecular structure. This has implications in materials protection and maintenance (Chaouiki et al., 2018).

  • Synthesis and Biological Evaluation of Compounds : The palladium-catalyzed addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to various compounds including 2-aminobenzophenones and 7-benzoylindoles, has been developed. These compounds have shown promising anticancer activity, indicating their potential in pharmaceutical research (Chen, Ye, & Su, 2014).

  • Photo-Oxidation Catalyst : 4-Benzoylbenzoate intercalated in layered double hydroxides has been shown to be an effective catalyst for the photo-oxidation of sulfides. This suggests its potential in environmental and synthetic chemistry applications (Pigot, Arbitre, Martínez, & Lacombe, 2004).

Future Directions

While specific future directions for 4-Benzoylbenzonitrile were not found in the search results, research in the field of benzonitriles is ongoing, with developments in areas such as metal–organic frameworks .

properties

IUPAC Name

4-benzoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZWJJANSNFQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164514
Record name 4-Benzoylbenzonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbenzonitrile

CAS RN

1503-49-7
Record name 4-Cyanobenzophenone
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Record name 4-Benzoylbenzonitrile
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Record name 4-Benzoylbenzonitrile
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Record name 4-benzoylbenzonitrile
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Record name 4-Benzoylbenzonitrile
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (91 mg, 1.857 mmol), dried KI (51 mg, 0.307 mmol, 20 mol %), CuI (30 mg, 0.157 mmol, 10 mol %), (4-bromophenyl)-phenyl-methanone (404 mg, 1.548 mmol), evacuated and backfilled with argon three times. N,N′-dimethylethylenediamine (165 μL, 1.550 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of title product (confirmed by GC-MS).
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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